molecular formula C17H22N4OS B5631778 N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5631778
M. Wt: 330.4 g/mol
InChI Key: KOOZVBXLZAFNKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions under specific conditions, such as the presence of hydrogen chloride in aqueous methanol, which leads to different products based on the solvent used (Chepyshev et al., 2009)1. Other methods include the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, demonstrating the versatility of synthesis methods for thiophene derivatives (Davoodnia et al., 2009)2.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallographic methods, revealing specific dihedral angles between the thiophene ring and other groups within the molecule, indicating the spatial arrangement and potential reactivity of these compounds (Mukhtar et al., 2012)3.

Chemical Reactions and Properties

Chemical reactions involving similar structures often focus on modifications at specific sites on the molecule, influencing its chemical properties. For example, the selective substitution reactions and the importance of electronic structures and molecular geometries in determining the reactivity of pyrimidine derivatives have been discussed (Mamarakhmonov et al., 2016)4.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. Studies on related compounds highlight the impact of molecular structure on these physical properties (Bol’but et al., 2014)5.

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical agents and stability under various conditions, are essential for applications in synthesis and material science. The reactivity of pyrimidine and thiophene derivatives with nitrating agents and the effects of substituents on these reactions have been explored to understand their chemical behavior (Mamarakhmonov et al., 2016)4.

properties

IUPAC Name

N,5-dimethyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-11-4-5-14-13(6-11)7-15(23-14)16(22)21(3)10-12-8-19-17(18-2)20-9-12/h7-9,11H,4-6,10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOZVBXLZAFNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CC3=CN=C(N=C3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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